molecular formula C114H199N41O31 B039444 Hiv (GP120) fragment (308-331) CAS No. 115416-08-5

Hiv (GP120) fragment (308-331)

Cat. No.: B039444
CAS No.: 115416-08-5
M. Wt: 2640.1 g/mol
InChI Key: HXEZUJKCGLFCJM-AULMXMCFSA-N
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Description

Ripasudil, known by its trade name Glanatec, is a rho kinase inhibitor primarily used for the treatment of glaucoma and ocular hypertension . It was first approved for use in Japan in September 2014 . Ripasudil works by reducing intraocular pressure, making it a valuable medication for patients who do not respond well to other treatments.

Scientific Research Applications

Ripasudil has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The HIV (GP120) fragment (308-331) is a peptide derived from the V3 loop of HIV IIIB gp120 . Its primary target is the HIV-1 IIIB . This fragment plays a crucial role in the inhibition of the fusion activity of antisera to recombinant human HIV proteins .

Mode of Action

The HIV (GP120) fragment (308-331) interacts with its target by conjugating with keyhole limpet hemocyanin (KLH), which generates a specific anti-HIV antibody . This interaction results in the inhibition of the infection of primary human T cells by HIV-1 IIIB, as well as syncytium formation .

Biochemical Pathways

The HIV (GP120) fragment (308-331) affects the pathway involving the HIV surface glycoprotein gp120 and its transmembrane counterpart gp41 . These proteins assemble in trimers to form spikes on the surface of virions . The gp120 envelope glycoprotein contains variable loops V1, V2, and V3, as well as a binding site for its primary receptor CD4 .

Pharmacokinetics

The fragment’s ability to inhibit the fusion activity of antisera to recombinant human hiv proteins suggests that it may have a significant impact on the bioavailability of these proteins .

Result of Action

The result of the action of the HIV (GP120) fragment (308-331) is the generation of a specific anti-HIV antibody . This leads to the inhibition of the infection of primary human T cells by HIV-1 IIIB and the prevention of syncytium formation .

Action Environment

The fragment’s ability to generate a specific anti-hiv antibody suggests that its action, efficacy, and stability may be influenced by factors such as the presence of keyhole limpet hemocyanin (klh) and the specific characteristics of the hiv-1 iiib target .

Safety and Hazards

While specific safety and hazard information for the HIV (GP120) fragment (308-331) is not provided in the available resources, general precautions for handling peptides should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ripasudil hydrochloride hydrate is synthesized through a series of chemical reactions. The synthesis involves the incorporation of a fluorine atom at the C4 position of the isoquinoline moiety and the chiral attachment of a methyl group to the C2’ position of the 1,4-diazepane moiety . The specific reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed in detail.

Industrial Production Methods: The industrial production of ripasudil involves dissolving ripasudil hydrochloride hydrate and relevant auxiliary materials in water. A swollen sodium hyaluronate aqueous solution is then added to the medicine solution, followed by uniform stirring, filtration, and sub-packaging to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ripasudil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions often involve reagents like fluorine gas or other halogenating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of ripasudil, which may have different pharmacological activities and properties.

Properties

IUPAC Name

2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C114H199N41O31/c1-14-57(7)85(105(181)136-54-83(165)166)149-98(174)67(32-21-23-41-115)138-81(163)52-134-104(180)86(58(8)15-2)152-110(186)90(63(13)158)154-106(182)84(56(5)6)148-100(176)73(48-64-30-19-18-20-31-64)145-91(167)61(11)137-94(170)68(35-26-44-130-112(123)124)139-80(162)51-133-103(179)76-38-29-47-155(76)82(164)53-135-93(169)66(34-25-43-129-111(121)122)140-97(173)72(39-40-77(118)159)144-108(184)87(59(9)16-3)150-99(175)71(37-28-46-132-114(127)128)142-107(183)88(60(10)17-4)151-102(178)75(55-156)147-96(172)69(33-22-24-42-116)141-95(171)70(36-27-45-131-113(125)126)143-109(185)89(62(12)157)153-101(177)74(50-79(120)161)146-92(168)65(117)49-78(119)160/h18-20,30-31,56-63,65-76,84-90,156-158H,14-17,21-29,32-55,115-117H2,1-13H3,(H2,118,159)(H2,119,160)(H2,120,161)(H,133,179)(H,134,180)(H,135,169)(H,136,181)(H,137,170)(H,138,163)(H,139,162)(H,140,173)(H,141,171)(H,142,183)(H,143,185)(H,144,184)(H,145,167)(H,146,168)(H,147,172)(H,148,176)(H,149,174)(H,150,175)(H,151,178)(H,152,186)(H,153,177)(H,154,182)(H,165,166)(H4,121,122,129)(H4,123,124,130)(H4,125,126,131)(H4,127,128,132)/t57-,58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-,87-,88-,89-,90-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEZUJKCGLFCJM-AULMXMCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C114H199N41O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2640.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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